2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid)
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Overview
Description
2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) is a complex organic compound that features a pyrimidine ring substituted with an azetidine and a benzyloxy group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) typically involves multiple steps, starting with the formation of the pyrimidine core. This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent improvements in reaction protocols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce a new functional group such as a halide or amine.
Scientific Research Applications
2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yl)pyrimidine: Lacks the benzyloxy group, which may affect its biological activity.
5-(Benzyloxy)pyrimidine: Lacks the azetidine group, which may influence its interaction with molecular targets.
2-(Azetidin-3-yl)-5-(methoxy)pyrimidine: Similar structure but with a methoxy group instead of a benzyloxy group, potentially altering its properties.
Uniqueness
2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) is unique due to the combination of the azetidine and benzyloxy groups on the pyrimidine ring. This unique structure may confer specific biological activities and interactions that are not observed with similar compounds.
Properties
IUPAC Name |
2-(azetidin-3-yl)-5-phenylmethoxypyrimidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O.2C2HF3O2/c1-2-4-11(5-3-1)10-18-13-8-16-14(17-9-13)12-6-15-7-12;2*3-2(4,5)1(6)7/h1-5,8-9,12,15H,6-7,10H2;2*(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXYPLNUUOFPCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=N2)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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